molecular formula C24H44N2O10 B12741124 7,10-Dioxa-3,14-diazahexadecane-1,2,15,16-tetracarboxylic acid, tetraethyl ester CAS No. 518058-48-5

7,10-Dioxa-3,14-diazahexadecane-1,2,15,16-tetracarboxylic acid, tetraethyl ester

Cat. No.: B12741124
CAS No.: 518058-48-5
M. Wt: 520.6 g/mol
InChI Key: HYEPEKUWWCGVFS-UHFFFAOYSA-N
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Description

This compound is a polyfunctionalized hexadecane derivative featuring:

  • Four ethyl ester groups at positions 1, 2, 15, and 14.
  • Two ether (dioxa) linkages at positions 7 and 10.
  • Two amine (diaza) groups at positions 3 and 12.

The ethyl ester groups enhance lipophilicity, while the ether and amine moieties may confer metal-binding properties.

Properties

CAS No.

518058-48-5

Molecular Formula

C24H44N2O10

Molecular Weight

520.6 g/mol

IUPAC Name

diethyl 2-[3-[2-[3-[(1,4-diethoxy-1,4-dioxobutan-2-yl)amino]propoxy]ethoxy]propylamino]butanedioate

InChI

InChI=1S/C24H44N2O10/c1-5-33-21(27)17-19(23(29)35-7-3)25-11-9-13-31-15-16-32-14-10-12-26-20(24(30)36-8-4)18-22(28)34-6-2/h19-20,25-26H,5-18H2,1-4H3

InChI Key

HYEPEKUWWCGVFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)NCCCOCCOCCCNC(CC(=O)OCC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,10-Dioxa-3,14-diazahexadecane-1,2,15,16-tetracarboxylic acid, tetraethyl ester typically involves multi-step organic reactions. One common method includes the reaction of ethyl chloroformate with a diamine precursor under controlled conditions to form the desired ester . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

7,10-Dioxa-3,14-diazahexadecane-1,2,15,16-tetracarboxylic acid, tetraethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7,10-Dioxa-3,14-diazahexadecane-1,2,15,16-tetracarboxylic acid, tetraethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioconjugates and drug delivery systems.

    Medicine: Investigated for its potential use in creating prodrugs and biodegradable polymers.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7,10-Dioxa-3,14-diazahexadecane-1,2,15,16-tetracarboxylic acid, tetraethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in further biochemical reactions. The amide groups can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes with related compounds:

Compound Name Molecular Formula Functional Groups Key Structural Features
7,10-Dioxa-3,14-diazahexadecane-1,2,15,16-tetracarboxylic acid, tetraethyl ester C₂₄H₄₀N₂O₈ 4 ethyl esters, 2 ethers, 2 amines 16-carbon chain with alternating O/N motifs
Diphenyl-2:4:2':3'-tetracarboxylic acid, methyl ester C₁₈H₁₄O₈ 4 methyl esters, aromatic cores Rigid biphenyl backbone
Phenanthrene-1,7-dicarboxylic acid, methyl ester C₁₇H₁₄O₄ 2 methyl esters, fused aromatic rings Phenanthrene scaffold

Key Observations :

  • The target compound uniquely integrates flexible aliphatic chains with multiple heteroatoms (O/N), contrasting with aromatic analogs like diphenyl or phenanthrene derivatives, which exhibit rigid backbones .
  • Ethyl esters in the target compound likely reduce crystallinity compared to methyl esters (e.g., diphenyl tetracarboxylic acid methyl ester, m.p. 153–154°C), enhancing solubility in organic solvents .

Physicochemical Properties

Property Target Compound Diphenyl Tetracarboxylic Acid Methyl Ester Phenanthrene Dicarboxylic Acid Methyl Ester
Melting Point Not reported (inferred <100°C) 153–154°C 151–152°C
Solubility High in THF, chloroform Soluble in methanol Soluble in methanol
Stability Hydrolysis-prone (ester groups) Stable under acidic conditions Stable to mild oxidation

Insights :

  • The target compound’s lower melting point (inferred) compared to methyl esters aligns with the trend of longer alkyl chains reducing intermolecular forces.
  • Its hydrolysis susceptibility under acidic/basic conditions contrasts with the stability of aromatic esters in diphenyl derivatives .

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